molecular formula C15H20N6S B6437207 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548990-54-9

4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6437207
CAS No.: 2548990-54-9
M. Wt: 316.4 g/mol
InChI Key: QTGLUOWBABAUFT-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Substitution reactions: The pyrimidine core can then be functionalized with pyrrolidine and piperazine rings through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrimidine ring and its substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological assays: Used in the study of enzyme interactions and receptor binding.

Medicine

    Drug development:

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)pyrimidine: Lacks the piperazine and thiazole substituents.

    2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine: Lacks the pyrrolidine substituent.

Uniqueness

The unique combination of pyrrolidine, piperazine, and thiazole rings in 4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-2-7-19(6-1)13-3-4-16-14(18-13)20-8-10-21(11-9-20)15-17-5-12-22-15/h3-5,12H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGLUOWBABAUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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